(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
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Overview
Description
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol is a deuterated derivative of a hexose sugar. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the hydroxymethyl group. The deuterium substitution can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol typically involves the deuteration of a precursor hexose sugar. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for the efficient and controlled exchange of hydrogen with deuterium, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deuterated alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Deuterated aldehydes or carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Deuterated ethers or esters.
Scientific Research Applications
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of sugar metabolism.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and kinetic isotope effects. This can lead to changes in the metabolic pathways and the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: The non-deuterated analog of the compound.
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol: Another deuterated derivative with different deuterium substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The presence of deuterium can also enhance the stability and alter the reactivity of the compound, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-DWBRGEJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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